1-Cyclohexylmethyl-1H-indole-3-carboxylic acid (1-Cyclohexyl-indole-3-carboxylic acid) has primarily been studied in scientific research due to its structural similarity to cannabimimetic compounds, particularly the synthetic cannabinoid QUCHIC (BB-22, SGT-32). QUCHIC is a derivative of 1-Cyclohexyl-indole-3-carboxylic acid with an additional quinolinyl ester group. Studies have investigated the metabolic pathways and potential psychoactive effects of 1-Cyclohexyl-indole-3-carboxylic acid to gain insights into the mechanisms of action of QUCHIC and other synthetic cannabinoids. [Source: "Methyl-1-(cyclohexylmethyl)-1H-indole-3-Carboxylate" by Cayman Chemical Company, ]
Research has explored the use of 1-Cyclohexyl-indole-3-carboxylic acid as a chemical tool to study its interactions with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are involved in the physiological effects of cannabinoids, including psychoactive effects, pain modulation, and immune function. By studying the binding and functional effects of 1-Cyclohexyl-indole-3-carboxylic acid on these receptors, scientists can gain valuable information about the structural features essential for cannabinoid receptor activity and potentially develop novel therapeutic drugs targeting the endocannabinoid system. [Source: "Cannabimimetic properties of 1-(cyclohexylmethyl)-7-nitroindole-3-carboxylic acid ethyl ester and its interaction with cannabinoid receptors" by European Journal of Pharmacology, ]
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the class of indole carboxylic acids. Its molecular formula is C16H19NO2, and it features a cyclohexylmethyl group attached to the indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. This configuration contributes to its unique chemical properties and potential biological activities .
The reactivity of 1-cyclohexylmethyl-1H-indole-3-carboxylic acid can be attributed to its carboxylic acid functional group. Common reactions include:
Research indicates that 1-cyclohexylmethyl-1H-indole-3-carboxylic acid exhibits various biological activities, particularly as a synthetic cannabinoid. It acts as an agonist at cannabinoid receptors, which are involved in numerous physiological processes including pain modulation, appetite regulation, and mood stabilization. The compound's interactions with these receptors suggest potential therapeutic applications in pain relief and anxiety management .
The synthesis of 1-cyclohexylmethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions:
These steps may vary depending on specific laboratory protocols and available reagents .
Due to its biological activity, 1-cyclohexylmethyl-1H-indole-3-carboxylic acid has potential applications in:
Interaction studies have shown that 1-cyclohexylmethyl-1H-indole-3-carboxylic acid interacts significantly with cannabinoid receptors CB1 and CB2. These interactions are crucial for understanding its pharmacological profile and potential side effects. Studies indicate that this compound may exhibit both agonistic and antagonistic properties depending on the concentration and receptor subtype involved .
Several compounds share structural similarities with 1-cyclohexylmethyl-1H-indole-3-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester | Ester derivative of the same base | Increased lipophilicity; potential for enhanced bioavailability |
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | Quinoline derivative | Different receptor affinity; potential for varied therapeutic effects |
BB-22 | Synthetic cannabinoid | Known for psychoactive effects; structurally similar but distinct activity profile |
Each of these compounds exhibits unique pharmacological properties that differentiate them from 1-cyclohexylmethyl-1H-indole-3-carboxylic acid, highlighting its specific role within cannabinoid research and therapeutic applications .
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid emerged as a metabolite of BB-22, a synthetic cannabinoid first detected in Japan and New Zealand in 2013. BB-22 (QUCHIC) was engineered to evade detection in drug screens, leveraging structural modifications to the indole core. Its metabolite, 1-cyclohexylmethyl-1H-indole-3-carboxylic acid, was identified through forensic toxicology studies aimed at detecting synthetic cannabinoid use. Early research focused on developing analytical methods to quantify this metabolite in biological matrices, with pivotal work published in 2019.
Key Milestones
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid belongs to the indole carboxylic acid family, characterized by a fused bicyclic indole system and a carboxylic acid group at the 3-position. Its structure differs from canonical synthetic cannabinoids (e.g., JWH-018) by lacking a napthoyl or quinolinyl substituent. The N1 position is substituted with a cyclohexylmethyl group, a feature shared with PB-22 but absent in earlier cannabinoid analogs like SDB-001.
Structural Comparison
Compound | Core Structure | Substituents | Receptor Binding |
---|---|---|---|
JWH-018 | Indole + naphthoyl | Pentyl side chain | CB1/CB2 agonist |
PB-22 | Indole + cyclohexylmethyl | Carboxylic acid ester | CB1/CB2 agonist |
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid | Indole + carboxylic acid | Cyclohexylmethyl | Metabolite marker |
The compound’s structure provides insight into BB-22’s metabolic fate. BB-22 (QUCHIC) contains an ester linkage between the indole-3-carboxylic acid moiety and a quinolinyl group, which undergoes hydrolysis in vivo to yield 1-cyclohexylmethyl-1H-indole-3-carboxylic acid. This hydrolysis is critical for detection, as the parent compound is rapidly metabolized. The cyclohexylmethyl group enhances lipophilicity, potentially influencing pharmacokinetics, though its role in receptor binding remains unclear.
Metabolic Transformation
BB-22 → Hydrolysis → 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid + Quinoline
Recent studies focus on optimizing detection methods and elucidating metabolic pathways. Key advances include:
Research Gaps and Priorities
Area | Challenges | Opportunities |
---|---|---|
Metabolism | Limited data on CYP-mediated pathways | In vitro assays to map oxidative metabolism |
Toxicology | Unknown receptor interactions | Binding assays with CB1/CB2 |
Epidemiology | Regional usage patterns | Global surveillance studies |